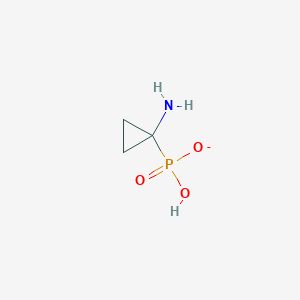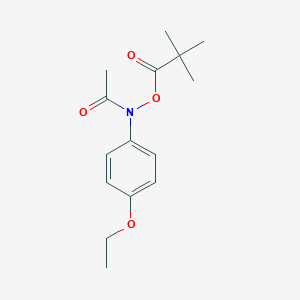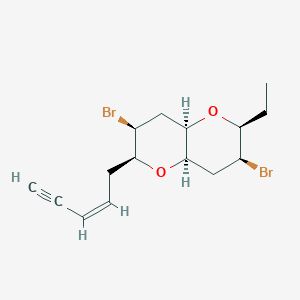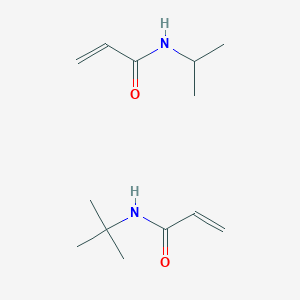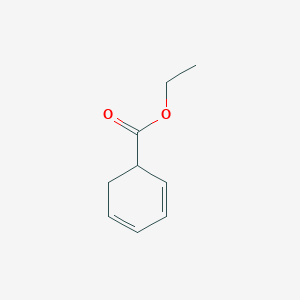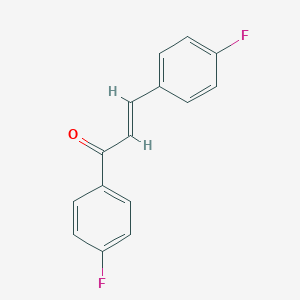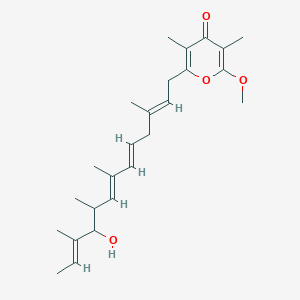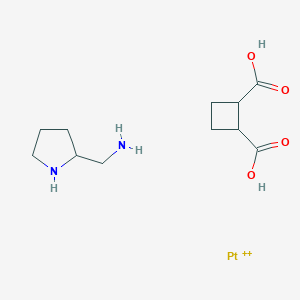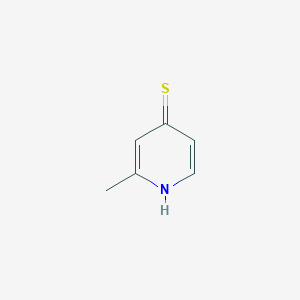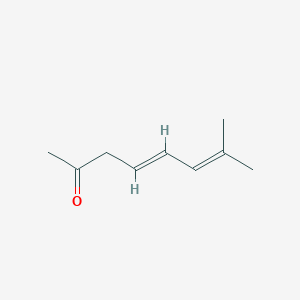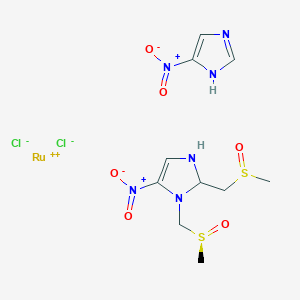
Ru-Dmso-NI
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ru-Dmso-NI is a coordination complex that has been widely used in scientific research for its unique properties and potential applications. This compound is composed of ruthenium (Ru), dimethyl sulfoxide (Dmso), and 4-methylimidazole (NI).
Aplicaciones Científicas De Investigación
Ru-Dmso-NI-Dmso-NI has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. Studies have shown that Ru-Dmso-NI-Dmso-NI has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Another potential application of Ru-Dmso-NI-Dmso-NI is in the field of catalysis. This compound has been shown to exhibit excellent catalytic activity in various reactions, such as oxidation and reduction reactions.
Mecanismo De Acción
The mechanism of action of Ru-Dmso-NI-Dmso-NI is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It is believed that Ru-Dmso-NI-Dmso-NI interacts with DNA and other cellular components, leading to the activation of various signaling pathways that ultimately result in cell death.
Efectos Bioquímicos Y Fisiológicos
Ru-Dmso-NI-Dmso-NI has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate the expression of various genes involved in cancer progression.
In addition, Ru-Dmso-NI-Dmso-NI has been shown to exhibit antioxidant activity, which may be beneficial in various disease states, such as neurodegenerative disorders and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ru-Dmso-NI-Dmso-NI in lab experiments is its versatility. This compound can be used in various applications, such as catalysis and cancer research. In addition, Ru-Dmso-NI-Dmso-NI is relatively easy to synthesize and purify, making it a cost-effective option for researchers.
However, there are also some limitations to using Ru-Dmso-NI-Dmso-NI in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that this compound can be toxic to both cancer and normal cells, which may limit its use in certain applications. In addition, the mechanism of action of Ru-Dmso-NI-Dmso-NI is not fully understood, which may make it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of Ru-Dmso-NI-Dmso-NI. One potential direction is to further investigate its potential applications in cancer research. Studies have shown that this compound has potent anticancer activity, and further research may lead to the development of new cancer therapies.
Another potential direction is to explore the use of Ru-Dmso-NI-Dmso-NI in catalysis. This compound has been shown to exhibit excellent catalytic activity, and further research may lead to the development of new catalysts for various reactions.
Finally, there is a need for further research into the mechanism of action of Ru-Dmso-NI-Dmso-NI. Understanding the underlying mechanisms of this compound may lead to the development of more effective and targeted therapies for various diseases.
Métodos De Síntesis
Ru-Dmso-NI-Dmso-NI is synthesized by reacting ruthenium trichloride with dimethyl sulfoxide and 4-methylimidazole. The resulting complex is then purified using various methods, such as column chromatography and recrystallization. The final product is a dark red solid that is soluble in water and other polar solvents.
Propiedades
Número CAS |
105313-65-3 |
|---|---|
Nombre del producto |
Ru-Dmso-NI |
Fórmula molecular |
C10H16Cl2N6O6RuS2 |
Peso molecular |
552.4 g/mol |
Nombre IUPAC |
2-(methylsulfinylmethyl)-3-[[(S)-methylsulfinyl]methyl]-4-nitro-1,2-dihydroimidazole;5-nitro-1H-imidazole;ruthenium(2+);dichloride |
InChI |
InChI=1S/C7H13N3O4S2.C3H3N3O2.2ClH.Ru/c1-15(13)4-6-8-3-7(10(11)12)9(6)5-16(2)14;7-6(8)3-1-4-2-5-3;;;/h3,6,8H,4-5H2,1-2H3;1-2H,(H,4,5);2*1H;/q;;;;+2/p-2/t6?,15?,16-;;;;/m0..../s1 |
Clave InChI |
RNXLPDZXEDSQGY-DQTCTKDTSA-L |
SMILES isomérico |
C[S@](=O)CN1C(NC=C1[N+](=O)[O-])CS(=O)C.C1=C(NC=N1)[N+](=O)[O-].[Cl-].[Cl-].[Ru+2] |
SMILES |
CS(=O)CC1NC=C(N1CS(=O)C)[N+](=O)[O-].C1=C(NC=N1)[N+](=O)[O-].[Cl-].[Cl-].[Ru+2] |
SMILES canónico |
CS(=O)CC1NC=C(N1CS(=O)C)[N+](=O)[O-].C1=C(NC=N1)[N+](=O)[O-].[Cl-].[Cl-].[Ru+2] |
Sinónimos |
Ru-DMSO-NI ruthenium chloride-DMSO(2)-4-nitroimidazole(2) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



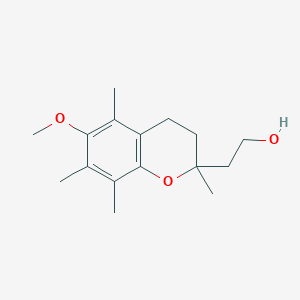
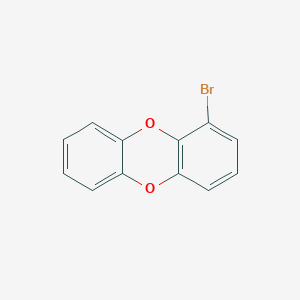
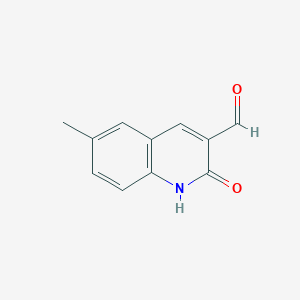
![Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B11325.png)
